The Strategic Utility of 9-(4-Bromophenyl)-3,6-diphenyl-9H-carbazole (CAS: 607739-92-4) in Advanced Materials
The Strategic Utility of 9-(4-Bromophenyl)-3,6-diphenyl-9H-carbazole (CAS: 607739-92-4) in Advanced Materials
Executive Summary
The compound 9-(4-Bromophenyl)-3,6-diphenyl-9H-carbazole (CAS: 607739-92-4)[1] is a highly specialized, bifunctional organic intermediate. Structurally, it merges the electron-rich, hole-transporting capabilities of a 3,6-diphenylcarbazole core with the electrophilic reactivity of a 4-bromophenyl handle. This dual nature makes it an indispensable building block in the synthesis of Host materials, Hole Transport Layers (HTLs), and Thermally Activated Delayed Fluorescence (TADF) emitters for Organic Light-Emitting Diodes (OLEDs)[2].
Rather than relying on rigid synthetic templates, this guide explores the mechanistic causality behind synthesizing and utilizing this specific carbazole derivative, providing self-validating protocols for materials scientists and synthetic chemists.
Physicochemical Profiling
To facilitate experimental design, the quantitative and structural data of 9-(4-Bromophenyl)-3,6-diphenyl-9H-carbazole are summarized below[3][4].
| Property | Value | Clinical / Material Significance |
| IUPAC Name | 9-(4-Bromophenyl)-3,6-diphenyl-9H-carbazole | Defines the exact substitution pattern. |
| CAS Number | 607739-92-4 | Primary registry identifier for procurement. |
| Molecular Formula | C30H20BrN | - |
| Molecular Weight | 474.40 g/mol | Critical for stoichiometric calculations. |
| Topological Polar Surface Area | 4.9 Ų | Indicates high lipophilicity; soluble in non-polar organic solvents. |
| Rotatable Bonds | 3 | Provides necessary steric flexibility to prevent excimer formation in solid-state OLEDs. |
Mechanistic Grounding: Synthesis of the Core Scaffold
The synthesis of 9-(4-Bromophenyl)-3,6-diphenyl-9H-carbazole is typically achieved via a Copper-catalyzed Ullmann N-arylation between 3,6-diphenyl-9H-carbazole and 1,4-dibromobenzene.
Causality in Reagent Selection: Why use 1,4-dibromobenzene in a strict 3:1 stoichiometric excess? The statistical excess is the primary kinetic control used to suppress the formation of the bis-carbazole byproduct (N,N'-(1,4-phenylene)bis(3,6-diphenyl-9H-carbazole)). Furthermore, the choice of Copper(I) Iodide ( CuI ) paired with 1,10-phenanthroline creates a softer catalytic pocket. This specific ligand-metal complex selectively activates the N-H bond of the bulky carbazole without inducing the oxidative homocoupling of the aryl halide, a common failure point in unoptimized cross-couplings.
Catalytic cycle of Cu-mediated Ullmann N-arylation for carbazole synthesis.
Step-by-Step Methodology: Ullmann N-Arylation
-
Preparation: Charge a flame-dried Schlenk flask with 3,6-diphenyl-9H-carbazole (1.0 eq), 1,4-dibromobenzene (3.0 eq), CuI (0.1 eq), 1,10-phenanthroline (0.2 eq), and anhydrous K2CO3 (2.0 eq).
-
Atmosphere Control: Evacuate the flask and backfill with Argon. Repeat this cycle three times to ensure a strictly anaerobic environment.
-
Reaction: Inject anhydrous Dimethylformamide (DMF) to achieve a 0.2 M concentration. Heat the mixture to 150 °C for 24 hours under continuous stirring.
-
Self-Validating Checkpoint: Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:Dichloromethane (4:1 v/v) eluent. The system validates its completion through the total disappearance of the highly fluorescent (under 254 nm UV) N-H carbazole starting material spot.
-
Workup: Cool to room temperature, quench with distilled water, and extract with Ethyl Acetate (3x). Wash the combined organic layers with brine to remove DMF, dry over MgSO4 , and concentrate under reduced pressure.
-
Purification: Purify via silica gel column chromatography (Hexane:DCM gradient) to isolate the target compound as an off-white solid.
Downstream Functionalization: Buchwald-Hartwig Amination
Once synthesized, the 4-bromophenyl moiety of CAS 607739-92-4 serves as a highly reactive electrophile for downstream functionalization. It is frequently subjected to to synthesize complex benzophenone-based derivatives or advanced hole-transporting materials[5].
Causality in Catalyst Selection: The use of Tris(dibenzylideneacetone)dipalladium(0) ( Pd2(dba)3 ) combined with the bulky, electron-rich tri-tert-butylphosphine ( P(t−Bu)3 ) ligand is deliberate. This specific combination accelerates the oxidative addition of the Pd(0) species into the sterically hindered C-Br bond. Simultaneously, Sodium tert-butoxide ( NaOtBu ) effectively deprotonates the incoming secondary amine nucleophile to facilitate rapid transmetalation.
Buchwald-Hartwig cross-coupling workflow utilizing the carbazole intermediate.
Step-by-Step Methodology: Buchwald-Hartwig Coupling
-
Preparation: Inside an argon-filled glovebox, combine 9-(4-bromophenyl)-3,6-diphenyl-9H-carbazole (1.0 eq), a secondary diarylamine (1.2 eq), Pd2(dba)3 (0.02 eq), P(t−Bu)3 (0.08 eq), and NaOtBu (1.5 eq) in anhydrous toluene.
-
Reaction: Seal the vessel, remove it from the glovebox, and heat at 110 °C for 12 hours.
-
Self-Validating Checkpoint: Run a reaction aliquot through GC-MS. The protocol is validated when the chromatogram shows the complete absence of the debrominated side product (m/z = 395) and a dominant molecular ion peak corresponding to the target coupled product.
-
Isolation: Filter the crude mixture through a Celite pad to remove palladium black, concentrate the filtrate, and recrystallize from a Dichloromethane/Ethanol mixture to yield the final device-grade material.
Applications in Optoelectronics
In the realm of organic electronics, the introduction of bulky substituents at the 3,6-positions of the carbazole ring is a proven method to prevent excimer formation in the solid state[2]. Excimer formation drastically reduces chromaticity and emission efficiency. By utilizing 9-(4-Bromophenyl)-3,6-diphenyl-9H-carbazole as a precursor, researchers can build deep-blue emitters and stable phosphorescent hosts that maintain a shallow Highest Occupied Molecular Orbital (HOMO) level, ensuring highly efficient hole injection from the anode to the emissive layer[5].
References
-
ChemSrc Database. "CAS#:607739-92-4 | 9-(4-Bromophenyl)-3,6-diphenyl-9H-carbazole." ChemSrc. Available at:[Link]
-
Blazevicius D., Grigalevicius S. "A Review of Benzophenone-Based Derivatives for Organic Light-Emitting Diodes." Nanomaterials. 2024;14(4):356. Available at:[Link]
- European Patent Office. "Light emitting device comprising a carbazole-anthracene derivative." EP2479814B1.
Sources
- 1. 607739-92-4 | 9-(4-Bromophenyl)-3,6-diphenyl-9H-carbazole - AiFChem [aifchem.com]
- 2. EP2479814B1 - Light emitting device comprising a carbazole-anthracene derivative - Google Patents [patents.google.com]
- 3. Page loading... [wap.guidechem.com]
- 4. CAS#:607739-92-4 | 9-(4-Bromophenyl)-3,6-diphenyl-9H-carbazole | Chemsrc [chemsrc.com]
- 5. A Review of Benzophenone-Based Derivatives for Organic Light-Emitting Diodes - PMC [pmc.ncbi.nlm.nih.gov]
